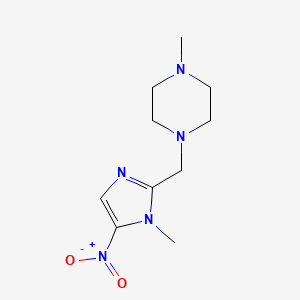![molecular formula C26H29N3O4S B13767811 6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid CAS No. 66147-61-3](/img/structure/B13767811.png)
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(acridin-9-ylamino)phenyl]hexanamide involves the reaction of acridine derivatives with appropriate amines and hexanoic acid derivatives. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine. The reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(acridin-9-ylamino)phenyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6-[4-(acridin-9-ylamino)phenyl]hexanamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-[4-(acridin-9-ylamino)phenyl]hexanamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acriflavine: Shares the acridine core and is used as an anti-bacterial agent.
Proflavine: Another acridine derivative with anti-bacterial properties.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
6-[4-(acridin-9-ylamino)phenyl]hexanamide is unique due to its specific structure, which allows for targeted interactions with DNA and enzymes. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
66147-61-3 |
|---|---|
Molekularformel |
C26H29N3O4S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid |
InChI |
InChI=1S/C25H25N3O.CH4O3S/c26-24(29)13-3-1-2-8-18-14-16-19(17-15-18)27-25-20-9-4-6-11-22(20)28-23-12-7-5-10-21(23)25;1-5(2,3)4/h4-7,9-12,14-17H,1-3,8,13H2,(H2,26,29)(H,27,28);1H3,(H,2,3,4) |
InChI-Schlüssel |
JCVJLSJAEWLINE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


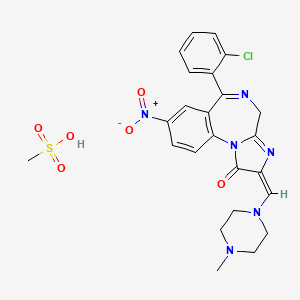
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
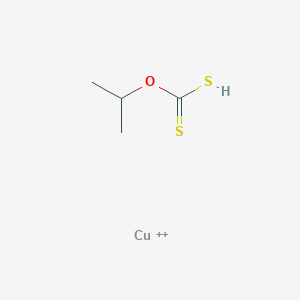
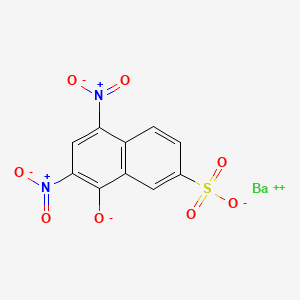

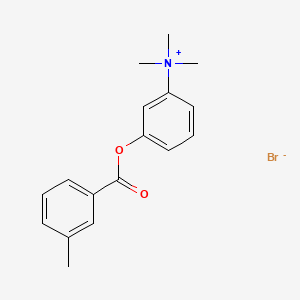



![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)

![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
